molecular formula C18H16N4O4 B4058545 6-methyl-4-(2-nitrophenyl)-2-oxo-N-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide

6-methyl-4-(2-nitrophenyl)-2-oxo-N-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide

Cat. No.: B4058545
M. Wt: 352.3 g/mol
InChI Key: KIPYWUZZUCRLHD-UHFFFAOYSA-N
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Description

6-methyl-4-(2-nitrophenyl)-2-oxo-N-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide is a useful research compound. Its molecular formula is C18H16N4O4 and its molecular weight is 352.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 352.11715500 g/mol and the complexity rating of the compound is 607. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Anticancer Activity

Compounds synthesized from derivatives related to "6-methyl-4-(2-nitrophenyl)-2-oxo-N-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide" have been evaluated for their antimicrobial activities. A study by Abdel-rahman, Bakhite, and Al-Taifi (2002) found that certain synthesized compounds exhibited in vitro antimicrobial properties. Further research by Verma and Verma (2022) assessed the anticancer activity of similar derivatives, identifying compounds with potent efficacy against cervical cancer cell lines, surpassing the standard drug Doxorubicin in potency (Abdel-rahman et al., 2002); (Verma & Verma, 2022).

Antidiabetic Screening

The derivatives of this compound have also been explored for antidiabetic properties. Lalpara et al. (2021) synthesized a series of N-substituted derivatives and evaluated them using the α-amylase inhibition assay, demonstrating potential antidiabetic activity through in vitro studies (Lalpara et al., 2021).

Synthesis Under Microwave Irradiation

The efficiency of synthesizing related derivatives under microwave irradiation has been explored to improve reaction conditions. Abdalha et al. (2011) demonstrated the successful synthesis of tetrahydrobenzothienopyrimidine derivatives using microwave irradiation, highlighting a method that offers advantages in terms of reaction time and yield (Abdalha et al., 2011).

Novel Synthesis Methods and Characterization

Morabia and Naliapara (2014) reported on a novel one-pot synthesis method for pyrazolo[1,5-a]pyrimidines, presenting an efficient approach to creating derivatives with potentially valuable properties (Morabia & Naliapara, 2014).

Antihypertensive Activity

Research on the antihypertensive activity of 1,4-dihydro-5-pyrimidine carboxamides derivatives, which are structurally related, revealed that these compounds exhibit significant activity in lowering blood pressure in rats, comparable to the standard drug nifedipine (Alam et al., 2010).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical process that the compound is involved in. Many pyrimidine derivatives exhibit biological activity, and their mechanisms of action can involve interactions with various enzymes, receptors, or other biomolecules .

Future Directions

The study of pyrimidine derivatives is a vibrant field, with potential applications in areas such as medicinal chemistry and drug discovery . Future research could explore the synthesis of new pyrimidine derivatives, their biological activity, and their potential as therapeutic agents.

Properties

IUPAC Name

6-methyl-4-(2-nitrophenyl)-2-oxo-N-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O4/c1-11-15(17(23)20-12-7-3-2-4-8-12)16(21-18(24)19-11)13-9-5-6-10-14(13)22(25)26/h2-10,16H,1H3,(H,20,23)(H2,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIPYWUZZUCRLHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC=CC=C2[N+](=O)[O-])C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-methyl-4-(2-nitrophenyl)-2-oxo-N-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide
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6-methyl-4-(2-nitrophenyl)-2-oxo-N-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide
Reactant of Route 3
6-methyl-4-(2-nitrophenyl)-2-oxo-N-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide
Reactant of Route 4
6-methyl-4-(2-nitrophenyl)-2-oxo-N-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide
Reactant of Route 5
6-methyl-4-(2-nitrophenyl)-2-oxo-N-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide
Reactant of Route 6
6-methyl-4-(2-nitrophenyl)-2-oxo-N-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.